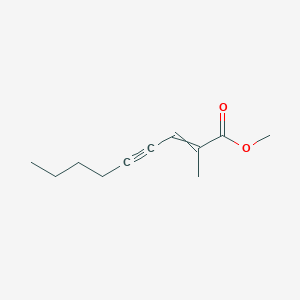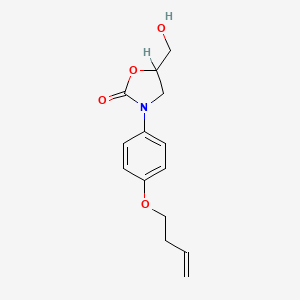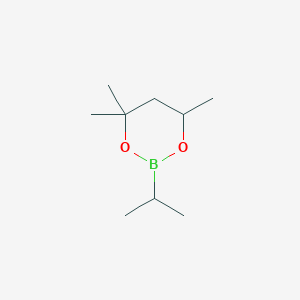
Ethyl 3-methyl-2-phenyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Ethyl 3-methyl-2-phenyloxirane-2-carboxylate is typically synthesized through the Darzens condensation reaction. This involves the reaction of acetophenone with the ethyl ester of monochloroacetic acid in the presence of a base . The reaction conditions usually include the use of sodium ethoxide or sodium amide as the base, and the reaction is carried out at a controlled temperature to ensure the formation of the desired product .
Analyse Chemischer Reaktionen
Ethyl 3-methyl-2-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-methyl-2-phenyloxirane-2-carboxylate has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of ethyl 3-methyl-2-phenyloxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its chemical structure, which allows it to participate in various chemical reactions and interact with different biomolecules . detailed studies on its specific molecular targets and pathways are limited.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-methyl-2-phenyloxirane-2-carboxylate is similar to other glycidic esters, such as:
Methyl 2-methyl-3-phenyloxirane-2-carboxylate: This compound has a similar structure but with a methyl group instead of an ethyl group.
Ethyl 2,3-epoxy-2-methyl-3-phenylpropionate: Another glycidic ester with a similar structure and properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct aromatic and flavor properties, making it highly valuable in the flavor and fragrance industry .
Eigenschaften
CAS-Nummer |
65416-37-7 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
ethyl 3-methyl-2-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-3-14-11(13)12(9(2)15-12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
GTOFZRUSKWBJDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(C(O1)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)







![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)

![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)


